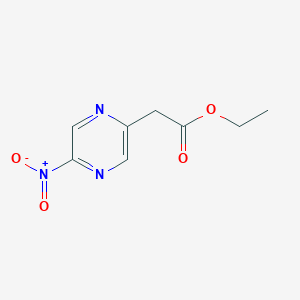

Ethyl 2-(5-nitropyrazin-2-yl)acetate

Description

Significance of Pyrazine (B50134) Scaffolds in Modern Organic Synthesis

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in the realm of organic synthesis and medicinal chemistry. mdpi.comnih.gov The unique electronic properties of the pyrazine ring, characterized by a π-deficient nature, make it an attractive core for the development of novel bioactive molecules. mdpi.com Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.net

The presence of the pyrazine nucleus in numerous clinically approved drugs underscores its importance in drug discovery. nih.gov For instance, pyrazinamide (B1679903) is a cornerstone of first-line tuberculosis treatment, while acipimox (B1666537) is utilized for the management of dyslipidemia. eurekaselect.comresearchgate.net The ability of the pyrazine scaffold to engage in various biological interactions, often through hydrogen bonding and π-π stacking, makes it a privileged structure in the design of new therapeutic agents. nih.gov

Table 1: Examples of Clinically Used Drugs Containing a Pyrazine Scaffold

| Drug Name | Therapeutic Application |

| Pyrazinamide | Antitubercular agent |

| Acipimox | Antihyperlipidemic agent |

| Bortezomib | Anticancer agent (proteasome inhibitor) nih.gov |

| Amiloride | Diuretic researchgate.net |

| Glipizide | Antidiabetic agent |

| Zopiclone | Hypnotic agent |

Overview of Nitropyrazine Functionalization Strategies

The introduction of a nitro group onto the pyrazine ring significantly influences its reactivity, opening up a diverse array of functionalization strategies. The strong electron-withdrawing effect of the nitro group deactivates the pyrazine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a powerful tool for the elaboration of the pyrazine core.

Furthermore, the nitro group itself can be readily transformed into other functional groups. Reduction of the nitro group to an amino group is a common and highly useful transformation, yielding aminopyrazines that are key intermediates in the synthesis of a wide range of biologically active compounds. researchgate.net The resulting amino group can then be further modified through diazotization followed by substitution, or through various coupling reactions, to introduce a wide range of substituents.

Positioning of Ethyl 2-(5-nitropyrazin-2-yl)acetate within Contemporary Pyrazine Research

This compound is strategically positioned at the intersection of several key areas of contemporary pyrazine research. The presence of the nitro group makes it an excellent candidate for SNAr reactions, allowing for the introduction of diverse functionalities at the 5-position. The ethyl acetate (B1210297) moiety at the 2-position provides a handle for a variety of synthetic transformations, including hydrolysis to the corresponding carboxylic acid, amidation, and reactions at the α-carbon.

The dual functionality of this molecule makes it a versatile precursor for the synthesis of novel pyrazine-based compounds with potential applications in medicinal chemistry and materials science. For example, the nitro group could be reduced to an amine, which could then be acylated or used in the construction of fused heterocyclic systems. Simultaneously, the ester functionality could be modified to introduce different side chains, allowing for the fine-tuning of the molecule's properties. The study of this compound and its derivatives is therefore of considerable interest for the development of new synthetic methodologies and the discovery of novel compounds with valuable biological or material properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O4 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

ethyl 2-(5-nitropyrazin-2-yl)acetate |

InChI |

InChI=1S/C8H9N3O4/c1-2-15-8(12)3-6-4-10-7(5-9-6)11(13)14/h4-5H,2-3H2,1H3 |

InChI Key |

KRBUBEUNXXGOHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 5 Nitropyrazin 2 Yl Acetate

Classical and Contemporary Synthetic Routes to the Pyrazine (B50134) Core

The formation of the pyrazine ring is the foundational step in the synthesis of the target molecule. This is typically achieved through condensation reactions that form the six-membered diazine ring.

Cyclization and Condensation Reactions for Pyrazine Ring Formation

The most prevalent and historically significant method for constructing the pyrazine nucleus is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. dergipark.org.trnih.gov This reaction forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. The choice of reactants allows for the introduction of various substituents. For a 2,5-disubstituted pyrazine, which is the structural basis for the target molecule, the self-condensation of an α-amino ketone is a common and efficient route. prepchem.com This process involves the dimerization of the α-amino ketone, followed by dehydration and oxidation to yield the symmetrically substituted pyrazine.

Another classical approach involves the reaction of α-halo ketones, which can dimerize under specific conditions to form the pyrazine ring. prepchem.com More contemporary methods have also been developed, including the dehydrogenative coupling of β-amino alcohols, which offers an alternative route to substituted pyrazines. researchgate.net

| Reaction Type | Reactants | Intermediate | Product | Reference |

| Condensation | 1,2-Diamine + 1,2-Dicarbonyl | Dihydropyrazine | Substituted Pyrazine | dergipark.org.tr |

| Self-Condensation | α-Amino Ketone | Dihydropyrazine | 2,5-Disubstituted Pyrazine | prepchem.com |

| Dimerization | α-Halo Ketone | - | 2,5-Disubstituted Pyrazine | prepchem.com |

| Dehydrogenative Coupling | β-Amino Alcohol | - | Substituted Pyrazine | researchgate.net |

Strategies for Introducing and Modifying the Nitro Group on the Pyrazine Ring

The pyrazine ring is generally electron-deficient, making electrophilic aromatic substitution, such as nitration, challenging compared to benzene. google.com Therefore, the introduction of the nitro group is often performed on a more activated precursor or through alternative strategies.

Direct nitration of the pyrazine ring can be achieved, but it typically requires strong nitrating agents and may be influenced by existing substituents on the ring. For instance, the presence of an activating group, such as a hydroxyl or amino group, can facilitate nitration. Studies on 2-hydroxypyrazines have shown that nitration can occur on the pyrazine nucleus. google.comencyclopedia.pub Similarly, pyrazine compounds with electron-donating groups have been successfully nitrated. nih.gov

A more common and controlled strategy involves the synthesis of a substituted precursor, such as an aminopyrazine, which is then nitrated. The amino group activates the ring towards electrophilic substitution. For example, 2-aminopyrazine (B29847) can be nitrated to form 2-amino-5-nitropyrazine. This intermediate can then be further modified. A subsequent diazotization reaction followed by a Sandmeyer-type reaction can replace the amino group with a halogen, yielding a 2-halo-5-nitropyrazine. guidechem.com This halopyrazine is a key precursor for the introduction of the acetate (B1210297) side chain.

| Strategy | Starting Material | Key Reaction | Intermediate Product | Reference |

| Direct Nitration | 2-Hydroxypyrazine (B42338) | Electrophilic Aromatic Substitution | 2-Hydroxy-x-nitropyrazine | google.com |

| Nitration of Activated Ring | 2-Aminopyrazine | Electrophilic Aromatic Substitution | 2-Amino-5-nitropyrazine | guidechem.com |

| Modification of Precursor | 2-Amino-5-nitropyrazine | Diazotization / Sandmeyer Reaction | 2-Halo-5-nitropyrazine | guidechem.com |

Esterification and Functionalization of the Acetate Moiety

With the 5-nitropyrazine core established, the next critical phase is the attachment and formation of the ethyl acetate side chain at the 2-position.

Methods for Attaching the Ethyl Acetate Side Chain

The introduction of the ethyl acetate moiety onto the 5-nitropyrazine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comyoutube.com The nitro group is a strong electron-withdrawing group, which activates the pyrazine ring for nucleophilic attack, particularly at the positions ortho and para to it (the 2- and 6-positions). masterorganicchemistry.com

The most logical synthetic route involves using a 2-halo-5-nitropyrazine (e.g., 2-chloro- or 2-bromo-5-nitropyrazine) as the electrophile. This precursor can react with a carbon nucleophile derived from ethyl acetate. libretexts.org The nucleophile is typically the enolate of ethyl acetate, generated by a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The enolate then attacks the C-2 position of the pyrazine ring, displacing the halide and forming the desired carbon-carbon bond.

An alternative, though less common, approach could involve palladium-catalyzed cross-coupling reactions. nih.govmdpi.com For instance, a Negishi or Suzuki coupling could potentially be used to couple a 2-halopyrazine with an appropriate organozinc or organoboron reagent bearing the ethyl acetate group.

Precursor Design and Synthesis for Pyrazinyl Acetates

The successful synthesis of ethyl 2-(5-nitropyrazin-2-yl)acetate heavily relies on the efficient preparation of a suitable precursor, most notably 2-halo-5-nitropyrazine.

The synthesis of 2-chloro-5-nitropyrazine (B1586499) can be approached in several ways, often mirroring the synthesis of its pyridine (B92270) analogue, 2-chloro-5-nitropyridine. chemicalbook.comgoogle.com A common route starts with 2-aminopyrazine. Nitration yields 2-amino-5-nitropyrazine, which then undergoes a Sandmeyer reaction. Diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) chloride solution, yields 2-chloro-5-nitropyrazine.

Alternatively, one could start with 2-hydroxypyrazine (or its tautomer, 2(1H)-pyrazinone). Nitration would yield 2-hydroxy-5-nitropyrazine. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can convert the hydroxyl group into a chloro group, affording the desired 2-chloro-5-nitropyrazine precursor. chemicalbook.com The synthesis of the bromo analogue, 2-bromo-5-nitropyrazine, follows similar synthetic logic, using appropriate brominating agents in the final step. nbinno.comchemicalbook.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of techniques that improve efficiency, reduce waste, and enhance safety. These principles are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jchr.orgresearchgate.netnih.gov The condensation reactions to form the pyrazine core and the nucleophilic substitution steps can often be performed in significantly shorter reaction times and with higher yields under microwave heating compared to conventional methods. Solvent-free microwave-assisted synthesis is a particularly green approach. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of nitrogen heterocycles, including improved safety, better process control, and easier scalability. google.comchemicalbook.com Hazardous intermediates, such as those generated during nitration or diazotization, can be generated and consumed in situ within a closed flow system, minimizing exposure and risk. Each step of the synthesis, from pyrazine formation to functionalization, could potentially be adapted to a continuous flow process.

Green Chemistry Principles: Beyond specific techniques, green chemistry principles can be applied throughout the synthesis. This includes choosing less hazardous solvents, using catalytic reagents instead of stoichiometric ones where possible (e.g., in cross-coupling reactions), and designing the synthetic route to be as atom-economical as possible. chemicalbook.comresearchgate.net For instance, enzymatic or biocatalytic methods are being explored for the synthesis of pyrazine derivatives, offering a highly sustainable alternative to traditional chemical methods. researchgate.netmdpi.com

Microwave-Assisted Synthesis in Pyrazine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.com The direct interaction of microwave irradiation with polar molecules results in efficient and uniform heating, which can significantly enhance the rate of reaction. iarconsortium.org

In pyrazine chemistry, microwave irradiation has been successfully employed for various transformations, including the synthesis of pyrazine esters. For instance, the esterification of pyrazine carboxylic acids with alcohols can be efficiently carried out under microwave irradiation at 120W for approximately 10 minutes, using sulfuric acid as a catalyst. iarconsortium.orgworldsresearchassociation.com This method provides a green and fast alternative to traditional refluxing techniques. iarconsortium.org

Furthermore, microwave heating can be applied to construct the heterocyclic ring itself. Multi-component reactions, which are powerful tools for building molecular complexity in a single step, are often amenable to microwave conditions. The synthesis of functionalized pyridines, close relatives of pyrazines, has been shown to proceed with higher yields under microwave irradiation compared to conventional heating. mdpi.com For example, the synthesis of poly(hydroxyalkyl)pyrazines from ammonium (B1175870) formate (B1220265) and monosaccharides reached maximum yield in less than three minutes at 120 °C under microwave conditions. researchgate.net This rapid, solvent-less approach highlights the potential of microwave technology for the efficient synthesis of complex pyrazine derivatives. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis in Heterocyclic Chemistry

| Reactants | Product Type | Conditions | Time | Yield |

|---|---|---|---|---|

| Pyrazine carboxylic acids + Alcohols | Pyrazine esters | H₂SO₄ catalyst, 120W | 10 min | Good |

| Ammonium formate + Monosaccharides | Poly(hydroxyalkyl)pyrazines | 120 °C | < 3 min | ~37% |

| 6H-1,2-oxazines + Alkynes | Functionalized pyridines | Lewis acid catalyst | N/A | Higher than conventional |

Ultrasound-Assisted Synthesis of Pyrazine Derivatives

Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to promote chemical reactions. The formation, growth, and collapse of microscopic bubbles in the reaction medium generate localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. mdpi.com This sonochemical approach is recognized as a green chemistry technique, often enabling reactions to proceed with greater efficiency, higher yields, and faster rates at lower temperatures compared to both conventional and microwave heating methods. researchgate.net

In the realm of heterocyclic synthesis, ultrasonic irradiation has proven effective for constructing various ring systems. For example, the synthesis of piperidinyl-quinoline acylhydrazones was achieved in excellent yields within 4-6 minutes at room temperature by exposing the reactants to ultrasonic waves. mdpi.com This demonstrates the capacity of ultrasound to rapidly facilitate condensation reactions, which are a cornerstone of many heterocyclic syntheses.

While specific applications of ultrasound for the direct synthesis of this compound are not widely documented, the principles of sonochemistry are applicable to key bond-forming reactions in pyrazine synthesis. The technique can be employed to accelerate Claisen-Schmidt condensations, which are often precursors to pyrazine ring formation, with studies showing improved yields and reduced reaction times. researchgate.net The application of ultrasound can also reduce the particle size and improve the homogeneity of catalysts used in synthesis, enhancing their activity. mdpi.com Given its success in promoting a wide range of organic transformations, ultrasound irradiation stands as a promising tool for the efficient and environmentally friendly synthesis of complex pyrazine derivatives. researchgate.netnih.gov

Table 2: Examples of Ultrasound-Assisted Synthesis of Heterocycles

| Reactants | Product Type | Conditions | Time | Yield |

|---|---|---|---|---|

| Quinoline-3-carbaldehydes + Acid hydrazides | Acylhydrazones | Ethanol (B145695), rt | 4-6 min | Excellent |

| Nitroacetophenones + Nitrobenzaldehydes | Dinitrochalcones | Cyclohexane-methanol | N/A | 56-92% |

Catalytic Approaches in Pyrazine Synthesis

Catalysis, particularly using transition metals, is fundamental to the modern synthesis and functionalization of heterocyclic compounds like pyrazine. rsc.org These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. researchgate.net

One major strategy involves the functionalization of a pre-formed halopyrazine ring through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings are widely used to introduce alkyl, aryl, or acetylenic side chains onto the pyrazine core. rsc.orgrsc.org For example, Suzuki couplings of bromopyrazines with various boronic acids are a reliable method for creating new C-C bonds. researchgate.net This approach could be envisioned for the synthesis of the target molecule by coupling a suitable pyrazine substrate with a reagent containing the ethyl acetate moiety.

Another powerful catalytic approach involves constructing the pyrazine ring itself. An innovative method utilizes earth-abundant manganese pincer complexes to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrical 2,5-disubstituted pyrazines. nih.govacs.org This reaction is atom-economical and environmentally benign, producing only water and hydrogen gas as byproducts. acs.org While this method typically produces symmetrical pyrazines, it showcases the potential of modern catalysis to forge the pyrazine core efficiently. The synthesis of unsymmetrical pyrazines often relies on the condensation of 1,2-diamines with α-dicarbonyl compounds, a reaction that can also be subject to catalysis. nih.gov

Table 3: Catalytic Methods in Pyrazine Chemistry

| Reaction Type | Catalyst System | Substrates | Product | Key Feature |

|---|---|---|---|---|

| Dehydrogenative Coupling | Manganese Pincer Complex | 2-Amino alcohols | 2,5-Disubstituted Pyrazines | Atom-economical, environmentally benign |

| Suzuki Coupling | Palladium Catalyst | Halopyrazines, Boronic Acids | Aryl/Alkyl Pyrazines | C-C bond formation |

| Sonogashira Coupling | Palladium/Copper Catalysts | Halopyrazines, Terminal Alkynes | Alkynyl Pyrazines | C-C bond formation |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 5 Nitropyrazin 2 Yl Acetate

Reactivity Profiling of the Nitropyrazine System

The pyrazine (B50134) ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. slideshare.netum.edu.my This inherent electron deficiency is significantly enhanced by the presence of a nitro group, which is a powerful electron-withdrawing substituent. Consequently, the nitropyrazine core of Ethyl 2-(5-nitropyrazin-2-yl)acetate is highly susceptible to nucleophilic attack, while being deactivated towards electrophilic aromatic substitution. thieme-connect.de

The presence of the nitro group on the pyrazine ring activates the system towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In this compound, the nitro group is positioned at the 5-position. Nucleophilic attack is generally favored at positions ortho and para to the electron-withdrawing group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group. masterorganicchemistry.com

Common nucleophiles that can displace a suitable leaving group on the nitropyrazine core include alkoxides, amines, and thiols. While the parent molecule does not possess a conventional leaving group like a halogen, the nitro group itself can, in some cases, be displaced by strong nucleophiles, a reaction that has been observed in other nitro-substituted pyridines. nih.gov The reactivity towards nucleophilic substitution is a key feature of nitropyrazine systems.

Table 1: General Reactivity of Nitropyrazine Systems towards Nucleophilic Aromatic Substitution

| Nucleophile | Expected Product Type | General Reaction Conditions |

| Alkoxides (e.g., RO⁻) | Alkoxy-substituted pyrazine | Basic conditions, often with heating |

| Amines (e.g., RNH₂) | Amino-substituted pyrazine | Can proceed with or without a base, often requires heat |

| Thiols (e.g., RS⁻) | Thioether-substituted pyrazine | Basic conditions to form the thiolate |

This table represents the general reactivity of nitropyrazine systems and is illustrative of the expected reactivity for this compound.

The nitro group of this compound is readily susceptible to reduction, a common transformation for aromatic nitro compounds. wikipedia.org The reduction can lead to various products depending on the reducing agent and reaction conditions. Complete reduction of the nitro group yields the corresponding amino-pyrazine derivative, which can serve as a versatile intermediate for further functionalization.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is a common and efficient method. commonorganicchemistry.com Other metal-based reducing systems, such as tin(II) chloride (SnCl₂) in acidic media or iron (Fe) in acetic acid, are also effective for the reduction of nitroarenes to amines and are generally compatible with the ester functionality. commonorganicchemistry.com Selective reduction to intermediate oxidation states, such as the hydroxylamine (B1172632) or azo compound, is also possible under specific conditions. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Product | Typical Conditions |

| H₂, Pd/C | Amine | Neutral, ambient or elevated pressure and temperature |

| Fe, CH₃COOH | Amine | Acidic, often heated |

| SnCl₂, HCl | Amine | Acidic, often at room temperature |

| Na₂S₂O₄ | Amine | Aqueous, basic or neutral |

| Zn, NH₄Cl | Hydroxylamine | Neutral, aqueous |

This table provides a summary of common methods for the reduction of aromatic nitro groups, which are applicable to this compound.

Conversely, this electron deficiency enhances the susceptibility of the ring to nucleophilic attack. thieme-connect.de The nitrogen atoms can also be protonated in acidic media, further increasing the electron deficiency of the ring and potentially influencing the reactivity of the substituents. um.edu.my The basicity of the pyrazine nitrogen atoms is weaker than that of pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. ijbpas.com

Transformations Involving the Ethyl Acetate (B1210297) Moiety

The ethyl acetate side chain of the molecule provides additional sites for chemical reactions, independent of the aromatic core.

The ester group in this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol (B145695). libretexts.org

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. prexams.comyoutube.com

The kinetics of these reactions are influenced by factors such as temperature, concentration of the acid or base, and the electronic nature of the pyrazine ring. The electron-withdrawing nitropyrazine ring is expected to enhance the electrophilicity of the ester carbonyl carbon, potentially increasing the rate of hydrolysis compared to simple alkyl acetates.

Transesterification , the conversion of one ester to another by reaction with an alcohol, is also a feasible transformation. organic-chemistry.org This reaction can be catalyzed by either acids or bases and is typically an equilibrium process. scielo.br For example, reacting this compound with methanol (B129727) in the presence of a catalyst would be expected to yield the corresponding methyl ester.

The α-carbon of the ethyl acetate moiety, being adjacent to the carbonyl group, possesses acidic protons. These protons can be removed by a suitable base to generate an enolate ion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. vanderbilt.edu

A prominent example is the Claisen condensation , where two molecules of the ester react in the presence of a strong base (like sodium ethoxide) to form a β-keto ester. libretexts.org The enolate of one ester molecule attacks the carbonyl group of a second molecule, followed by the elimination of an ethoxide ion. libretexts.org

Other condensation reactions, such as the aldol condensation , are also possible if the enolate reacts with an aldehyde or a ketone. numberanalytics.com The reactivity of the α-carbon allows for the extension of the side chain and the synthesis of more complex derivatives. The propensity for these reactions depends on the choice of base and the reaction conditions.

Table 3: Potential Reactions at the α-Carbon of the Ethyl Acetate Moiety

| Reaction Type | Reagents | Product Type |

| Claisen Condensation | Strong base (e.g., NaOEt) | β-keto ester |

| Aldol Condensation | Base, Aldehyde/Ketone | β-hydroxy ester |

| Alkylation | Base, Alkyl halide | α-alkylated ester |

This table outlines potential transformations involving the α-carbon of the ethyl acetate side chain in this compound.

Unimolecular Elimination Mechanisms of Alkyl Acetates

The thermal decomposition, or pyrolysis, of alkyl acetates is a classic example of a unimolecular elimination reaction that has been studied extensively to understand reaction kinetics and mechanisms. These reactions, particularly in the gas phase, predominantly proceed through a six-membered cyclic transition state, a mechanism known as pyrolytic syn-elimination or the Ei (Elimination internal) mechanism. academicjournals.orgwikipedia.org This pathway is a concerted, non-synchronous process where the cleavage of the β-C-H and the α-C-O bonds occurs simultaneously to form an alkene and acetic acid. academicjournals.org

The pyrolysis of ethyl acetate serves as a fundamental model for this class of reactions. academicjournals.org At elevated temperatures, typically between 650 K and 2000 K, the majority of the ester decomposes into acetic acid and the corresponding alkene, in this case, ethene. academicjournals.orgmit.edu Computational studies, such as those using the PM3 semi-empirical quantum mechanical molecular orbital method, have corroborated experimental findings, showing that the reaction proceeds via a concerted but not entirely synchronous transition state. academicjournals.org In this transition state, the β-hydrogen is transferred to the carbonyl oxygen, while the carbon-oxygen bond of the ester linkage breaks, leading to the formation of the products.

While the primary pathway for the pyrolysis of simple alkyl acetates is the Ei mechanism, research has also identified a parallel radical pathway that accounts for the formation of minor products. acs.org Studies involving isotopically labeled acetates have shown that minor products like carbon dioxide, carbon monoxide, and methane (B114726) can be formed. The formation of these products is not a result of secondary reactions of the primary alkene product but occurs through a distinct radical-mediated mechanism. The ratio of major to minor products can be influenced by reaction conditions such as temperature and pressure.

The general mechanism for the unimolecular elimination of an alkyl acetate can be visualized as follows:

Step 1 (Concerted Transition State): The ester adopts a conformation where a hydrogen atom on the β-carbon of the alkyl group is proximate to the carbonyl oxygen. A six-membered ring transition state is formed.

Step 2 (Bond Reorganization): The β-C-H bond begins to break as a new O-H bond forms. Simultaneously, the α-C-O bond of the ester cleaves, and a π-bond forms between the α and β carbons.

Step 3 (Product Formation): The transition state collapses to yield the final products: a stable alkene and acetic acid.

This mechanism is characteristic of many gas-phase eliminations of esters and xanthates and is a key concept in understanding the thermal stability and reactivity of acetate-containing compounds. wikipedia.org

Intramolecular Rearrangements and Cascade Processes

Domino Reactions and Tandem Cyclizations in Pyrazine Chemistry

Domino reactions and tandem cyclizations are powerful strategies in organic synthesis that allow for the construction of complex molecular architectures from simple starting materials in a single operation. These processes are characterized by a sequence of intramolecular reactions where the product of the first reaction becomes the substrate for the next. In pyrazine chemistry, these cascade processes are instrumental in synthesizing fused heterocyclic systems, which are significant motifs in medicinal and materials chemistry. nih.govmdpi.com

A variety of tandem reactions have been developed to access the pyrrolo[1,2-a]pyrazine (B1600676) core, an important nitrogen-containing heterocyclic compound. tandfonline.com One efficient method involves a palladium(II)-catalyzed cascade reaction between substituted 1H-pyrrole-2-carbonitriles and arylboronic acids. tandfonline.com This process involves a C(sp)–C(sp²) coupling followed by an intramolecular C–N bond formation, tolerating a range of substrates and producing the desired products in satisfactory yields. tandfonline.com Another approach utilizes a domino synthesis from 1H-2-pyrrolecarbaldehyde and vinyl azides, which proceeds under mild, base-catalyzed conditions to form functionalized pyrrolo[1,2-a]pyrazines. bohrium.comresearchgate.net

Tandem post-Ugi cyclization and gold(I)-catalyzed annulation represents another sophisticated route to functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.org This two-step sequence begins with an acid-mediated cyclization of Ugi adducts to form dihydropyrazinones, which then undergo a regioselective annulation catalyzed by a gold(I) complex. acs.org

The synthesis of more complex, fused systems like indolopyrazines has also been achieved through domino reactions. nih.govresearchgate.net One such approach involves a palladium-catalyzed Buchwald–Hartwig amination followed by an intramolecular oxidative C–H bond activation. nih.govresearchgate.net This method allows for the construction of academicjournals.orgbohrium.comoxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indoles from readily available precursors. The efficiency of these cascade reactions often depends on the optimization of catalysts, ligands, bases, and solvents, as shown in the table below.

| Entry | Pd Source | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 25 |

| 2 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 38 |

| 3 | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 45 |

| 4 | PdCl₂(PPh₃)₂ | dppf | NaOtBu | DMF | 32 |

| This interactive table summarizes optimization conditions for a domino Pd-catalyzed synthesis of a 5-phenyl-5H- academicjournals.orgbohrium.comoxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indole derivative, adapted from literature findings. nih.gov |

Furthermore, tandem electro-oxidative C–C and C–N coupling reactions have been employed to construct large, π-conjugated systems like pyrazine-fused bis-aza researchgate.nethelicenes from polycyclic aromatic amines. researchgate.netacs.org These electrosynthetic protocols demonstrate high selectivity and provide rapid access to complex functionalized materials. acs.org

Impact of Positional Isomerism on Chemical Reactivity of Nitro Derivatives

The position of a nitro group on a heterocyclic ring profoundly influences the molecule's chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The powerful electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, especially at positions ortho and para to its location. The specific placement of the nitro group, along with other substituents, dictates the regioselectivity of such reactions.

While studies specifically on this compound are limited, the principles can be understood by examining related nitro-substituted heterocyclic systems, such as nitropyridines. Pyridine is an electron-deficient heterocycle, and the introduction of a nitro group further enhances this deficiency. mdpi.com Nucleophilic substitution is most favorable at the 2- and 4-positions of the pyridine ring due to the activating effect of the ring nitrogen. A nitro group can further modulate this reactivity.

Research on 2-substituted-3-nitropyridines demonstrates the interplay between different substituents. For example, in the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol, nucleophilic substitution of a nitro group occurs. mdpi.com Interestingly, the product is a mixture of isomers, with substitution at the 3-position being predominant. This regioselectivity is attributed to the steric effect of the adjacent methyl group, which can cause the 3-nitro group to twist out of the plane of the ring, influencing its susceptibility to attack. mdpi.com

In another example, the reactivity of 3-nitro-5-halopyridines was investigated, revealing that the 3-NO₂ group is a better leaving group (nucleofuge) than a chlorine or bromine atom at the 5-position when reacted with anionic sulfur, nitrogen, and oxygen nucleophiles. nih.gov This highlights that the position of the nitro group relative to the attacking nucleophile and other ring atoms is a critical determinant of the reaction's outcome.

The general principles governing this reactivity can be summarized as follows:

| Factor | Impact on Reactivity |

| Position of NO₂ Group | Activates ortho and para positions to nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. |

| Presence of Other Substituents | Electron-withdrawing groups further activate the ring, while electron-donating groups deactivate it. Steric hindrance from adjacent groups can influence the site of attack. |

| Nature of the Heterocycle | The inherent electron deficiency of rings like pyrazine and pyridine makes them more susceptible to nucleophilic attack compared to benzene. The position of ring nitrogen atoms is crucial for stabilizing intermediates. |

| This interactive table outlines key factors influencing the reactivity of nitro-substituted heterocycles. |

In the case of this compound, the nitro group is at the 5-position, which is meta to the ring nitrogen at position 1 and para to the nitrogen at position 4. The acetate substituent is at the 2-position. This specific arrangement of the electron-withdrawing nitro group and the ring nitrogens activates the pyrazine ring for nucleophilic attack, with the most likely positions for substitution being those activated by the nitro group and the inherent electronic properties of the pyrazine ring.

Derivatization and Structural Modification Strategies for Ethyl 2 5 Nitropyrazin 2 Yl Acetate

Functionalization of the Pyrazine (B50134) Ring

The pyrazine ring in ethyl 2-(5-nitropyrazin-2-yl)acetate is highly electron-deficient due to the presence of two nitrogen atoms and the potent electron-withdrawing nitro group. nih.gov This electronic nature dictates its reactivity, making it susceptible to nucleophilic substitution reactions while generally being deactivated towards electrophilic substitution. youtube.com

The introduction of new functional groups onto the pyrazine core is a key strategy for creating analogues with diverse properties. The strong electron-withdrawing character of the nitro group activates the pyrazine ring for nucleophilic attack, potentially allowing for the substitution of hydrogen or other leaving groups. nih.govnih.gov While direct electrophilic substitution on the electron-poor pyrazine ring is challenging, functional groups like bromo, methyl, and methoxy (B1213986) have been incorporated into various pyrazine derivatives to explore their potential biological activities.

Common strategies for functionalizing similar heterocyclic systems include:

Nucleophilic Aromatic Substitution (SNAr): This is a primary pathway for introducing substituents. Halogenated pyrazine precursors can react with a variety of nucleophiles (e.g., amines, alkoxides, thiols) to displace the halide. Although the parent compound lacks a halogen, this method is crucial in the synthesis of related functionalized pyrazines.

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on heterocyclic rings, though this often requires prior installation of a halide or triflate group.

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, significantly altering the electronic and steric profile of the molecule. nih.gov The most common and synthetically valuable transformation is its reduction to an amino group, which yields ethyl 2-(5-aminopyrazin-2-yl)acetate. This resulting aromatic amine is a key intermediate for further derivatization, such as acylation, alkylation, or diazotization.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established process in organic chemistry, with numerous reagents and conditions available. wikipedia.org The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Nickel | A common and clean method, though it may affect other reducible groups. wikipedia.orgresearchgate.net |

| Metal/Acid Systems | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Classical and cost-effective methods widely used in industrial applications. researchgate.netgoogle.com |

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol (B145695) | A mild and selective reagent often used for reducing nitro groups in the presence of other sensitive functionalities. researchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Useful for selective reductions, particularly in dinitro compounds. wikipedia.org |

| Transfer Hydrogenation | Formic acid, Ammonium (B1175870) formate (B1220265) | A base-free alternative to catalytic hydrogenation using a hydrogen donor. organic-chemistry.orgresearchgate.net |

The reduction process involves a six-electron transfer, proceeding through nitroso and hydroxylamino intermediates before forming the final amino group. nih.gov The resulting ethyl 2-(5-aminopyrazin-2-yl)acetate opens up new avenues for derivatization, as the amino group can be readily converted into amides, sulfonamides, or used in cyclization reactions to build fused ring systems.

Chemical Transformations at the Acetate (B1210297) Side Chain

The ethyl acetate moiety at the 2-position of the pyrazine ring offers a second major site for structural modification. The ester functionality and the adjacent active methylene (B1212753) group are amenable to a variety of chemical transformations.

The ester group of this compound can be readily converted into amides and hydrazides through reaction with amines or hydrazine (B178648), respectively. This transformation is fundamental for introducing new structural diversity and modulating biological activity.

The reaction with hydrazine hydrate, typically in an alcoholic solvent like methanol (B129727) or ethanol, leads to the formation of 2-(5-nitropyrazin-2-yl)acetohydrazide. researchgate.netrdd.edu.iqijirset.com This hydrazide derivative is a particularly valuable intermediate. researchgate.net The terminal -NHNH₂ group can be further derivatized by:

Reacting with aldehydes and ketones to form Schiff bases (hydrazones). rdd.edu.iq

Condensing with isothiocyanates to yield thiosemicarbazides. rdd.edu.iq

Undergoing cyclization reactions with reagents like mercaptoacetic acid or formic acid to form five-membered heterocyclic rings such as thiazolidinones or triazoles. rdd.edu.iqresearchgate.net

Table 2: Derivatization of the Acetate Side Chain

| Starting Material | Reagent | Product Class |

|---|---|---|

| This compound | Primary/Secondary Amine (R¹R²NH) | 2-(5-nitropyrazin-2-yl)acetamide |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 2-(5-nitropyrazin-2-yl)acetohydrazide |

| 2-(5-nitropyrazin-2-yl)acetohydrazide | Aldehyde (RCHO) | N'-Alkylidene-2-(5-nitropyrazin-2-yl)acetohydrazide (Schiff Base) |

The methylene group (α-carbon) of the acetate side chain is positioned between two electron-withdrawing groups: the pyrazine ring and the ester carbonyl. This positioning makes the α-hydrogens acidic and susceptible to deprotonation by a suitable base, forming a stabilized carbanion or enolate. nih.gov This nucleophilic intermediate can then react with various electrophiles, allowing for the extension and branching of the side chain.

A common reaction is alkylation, where the enolate is treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce a new alkyl group at the α-position. researchgate.net This strategy can be used to synthesize a homologous series of derivatives or to introduce steric bulk, which can be crucial for optimizing interactions with biological targets.

The acetate side chain is a key participant in intramolecular cyclization reactions to construct fused heterocyclic systems. These reactions often involve the generation of a reactive intermediate from the acetate moiety that subsequently attacks a position on the pyrazine ring. For example, a Thrope-Ziegler type of cyclization, involving the active methylene group and another functional group on the ring, can lead to the formation of a new fused ring, such as a furopyridine system. researchgate.net

The conversion of the acetate to a more reactive species can facilitate these cyclizations. For instance, the corresponding acetohydrazide can be used as a precursor to build fused triazolo or tetrazine ring systems. beilstein-journals.org These strategies significantly increase the structural complexity and rigidity of the molecule, leading to the synthesis of novel chemical entities with unique three-dimensional shapes.

Computational Chemistry and Theoretical Studies on Ethyl 2 5 Nitropyrazin 2 Yl Acetate

Electronic Structure and Molecular Orbital Theory Analysis

The arrangement of electrons and the nature of molecular orbitals are fundamental to a molecule's chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for characterizing these properties.

Quantum Chemical Characterization of Ground States

In the absence of direct computational studies on Ethyl 2-(5-nitropyrazin-2-yl)acetate, we can draw parallels from a closely related molecule, ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate (B1210297), which has been studied using DFT calculations. researchgate.net For this analogous compound, quantum chemical computations have been employed to quantify its electronic properties. researchgate.net

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, Mulliken atomic charges can be estimated to understand the charge distribution across the molecule. researchgate.net For this compound, the electron-withdrawing nature of the nitro group and the pyrazine (B50134) ring is expected to lead to a significant polarization of the molecule. A Molecular Electrostatic Potential (MEP) map would visually represent the chemically reactive sites, with negative potential regions indicating susceptibility to electrophilic attack and positive regions indicating susceptibility to nucleophilic attack. researchgate.net

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Mulliken Charges | Calculated atomic charges. | Shows the distribution of electron density across the molecule. |

| MEP Map | Molecular Electrostatic Potential map. | Visualizes electrophilic and nucleophilic sites. |

Aromaticity and Stability Assessments of the Pyrazine Ring

The pyrazine ring is a six-membered aromatic heterocycle. studylib.net Its aromaticity, a key factor in its stability, can be assessed using computational methods. Aromaticity is generally associated with delocalized π-electron systems that confer unusual stability.

Computational studies on diazines, including pyrazine, have explored their relative stabilities and aromaticity. studylib.net The stability of substituted pyrazines is influenced by the nature of the substituents. The presence of a strong electron-withdrawing nitro group on the pyrazine ring in this compound is expected to significantly impact the electron density and, consequently, the aromaticity and stability of the ring.

Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS), are used to quantify aromaticity. A more negative NICS value in the center of the ring generally indicates stronger aromatic character. The stability of the pyrazine ring in this compound is also influenced by the resonance effects of the nitro group and the acetate substituent. studylib.net

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Transition State Characterization and Reaction Pathway Mapping

Understanding the mechanism of a chemical reaction involves identifying the transition state(s) and any intermediates along the reaction pathway. Computational methods can be used to locate and characterize these high-energy transition state structures. ucsb.edu The transition state represents the energy maximum along the reaction coordinate and is a critical point in determining the reaction rate. ucsb.edu

For reactions involving this compound, such as nucleophilic aromatic substitution, computational studies can map the entire reaction pathway from reactants to products. This involves calculating the geometries and energies of the reactants, products, intermediates, and transition states. The imaginary frequency of the transition state's vibrational modes confirms its identity as a saddle point on the potential energy surface. ucsb.edu

Kinetic and Thermodynamic Parameters of Reactions

Once the stationary points on the potential energy surface have been characterized, key kinetic and thermodynamic parameters for the reaction can be calculated. mdpi.com

Thermodynamic parameters , such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction, determine the spontaneity and position of the chemical equilibrium. These can be calculated from the computed energies of the reactants and products. mdpi.com

Kinetic parameters , most notably the activation energy (Ea), are determined from the energy difference between the reactants and the transition state. mdpi.com The activation energy is a crucial factor in the Arrhenius equation, which relates the reaction rate constant to temperature. A lower activation energy corresponds to a faster reaction rate.

| Parameter | Description | How it is Determined Computationally |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Difference in the calculated enthalpies of products and reactants. |

| Entropy of Reaction (ΔS) | The change in disorder during a reaction. | Calculated from the vibrational frequencies of the molecules. |

| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of a reaction. | ΔG = ΔH - TΔS |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | Energy difference between the transition state and the reactants. |

Intermolecular Interaction Studies and Molecular Recognition

The way a molecule interacts with other molecules is fundamental to its role in various chemical and biological processes. Computational methods can be used to study these intermolecular interactions and predict how a molecule might be recognized by another.

For this compound, intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces will govern its physical properties in the solid state and its interactions in solution. The nitro group and the ester functionality provide sites for potential hydrogen bonding, while the aromatic pyrazine ring can participate in π-π stacking interactions.

Computational Docking for Ligand-Target Interactions

Computational docking is a key in silico technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. This method is instrumental in drug discovery for identifying potential therapeutic targets and for the rational design of more potent and selective molecules.

While specific docking studies for this compound are not extensively documented in publicly available literature, the general principles of ligand-target interactions for pyrazine derivatives have been explored. For instance, pyrazine-based compounds are known to interact with a variety of protein targets through hydrogen bonding, with the pyrazine nitrogen atoms frequently acting as hydrogen bond acceptors. Additionally, π-π stacking interactions between the aromatic pyrazine ring and aromatic residues in the protein's active site can contribute significantly to the binding affinity.

A hypothetical docking study of this compound against a kinase, a common target for pyrazine-containing inhibitors, might reveal interactions such as those depicted in the table below.

| Potential Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bond Acceptor | Pyrazine Nitrogen | Lysine, Arginine |

| Hydrogen Bond Acceptor | Nitro Group Oxygen | Serine, Threonine |

| Hydrogen Bond Acceptor | Ester Carbonyl Oxygen | Asparagine, Glutamine |

| π-π Stacking | Pyrazine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Ethyl Group | Leucine, Isoleucine, Valine |

In Silico Screening Methodologies

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This methodology is a cost-effective and time-efficient alternative to high-throughput screening.

For a compound like this compound, in silico screening could be employed in several ways. If a specific biological target has been identified, ligand-based virtual screening could be performed. This would involve searching for compounds with similar structural or electronic features to this compound in large chemical databases. The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Alternatively, if a three-dimensional structure of the target protein is available, structure-based virtual screening can be conducted. This would involve docking a large library of compounds into the active site of the protein and scoring them based on their predicted binding affinity. Compounds with high scores would then be selected for further experimental testing. In silico screening of pyrazine derivatives has been successfully used to identify potential inhibitors for various enzymes, including kinases. japsonline.com

The process of in silico screening for a compound like this compound would typically follow these steps:

Target Selection and Preparation: Identification of a biologically relevant protein target and preparation of its 3D structure.

Compound Library Preparation: Generation of a 3D conformation of this compound and assembly of a diverse library of other small molecules for screening.

Docking and Scoring: Docking of the compound library into the target's active site and ranking the compounds based on a scoring function that estimates binding affinity.

Hit Selection and Experimental Validation: Selection of the top-scoring compounds for biological assays to confirm their activity.

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between the chemical structure of a molecule and its reactivity or properties is fundamental to chemistry. Computational methods provide a powerful avenue to explore these relationships for compounds like this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of molecular descriptors and an experimentally determined measure of reactivity.

While specific QSRR models for this compound have not been reported, the principles of QSRR can be applied to predict its reactivity in various chemical transformations. Molecular descriptors that could be used in a QSRR model for this compound include electronic parameters (such as atomic charges and frontier molecular orbital energies), steric parameters (like molecular volume and surface area), and topological indices.

For instance, a QSRR model could be developed to predict the rate of nucleophilic aromatic substitution on the pyrazine ring, a common reaction for this class of compounds. The electron-withdrawing nitro group is expected to activate the ring towards nucleophilic attack. A QSRR model could quantify this effect and predict how changes in the substituent at the 2-position would modulate this reactivity.

A hypothetical QSRR model for predicting the rate constant (log k) of a reaction involving this compound might take the following form:

log k = c₀ + c₁σ + c₂E_LUMO + c₃*V

Where:

σ represents an electronic descriptor (e.g., Hammett constant of the nitro group).

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

V is a steric descriptor (e.g., molecular volume).

c₀, c₁, c₂, and c₃ are coefficients determined from statistical regression.

Computational Prediction of Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure and bonding within the molecule.

For this compound, DFT calculations could be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: The vibrational frequencies and intensities can be calculated to predict the positions of characteristic IR absorption bands. For this compound, key predicted vibrations would include the C=O stretch of the ester, the N-O stretches of the nitro group, and the aromatic C-H and C=N stretching modes of the pyrazine ring. Comparing the calculated spectrum with an experimental one can help confirm the molecular structure.

NMR Spectrum: The chemical shifts (δ) of the ¹H and ¹³C nuclei can be calculated with good accuracy. These predictions are invaluable for assigning the signals in experimental NMR spectra. For this compound, DFT calculations would predict the chemical shifts of the protons on the pyrazine ring, the methylene (B1212753) and methyl protons of the ethyl group, and the various carbon atoms in the molecule.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. For this compound, the calculations would likely predict transitions involving the π-system of the nitropyrazine ring, providing insight into its color and photophysical properties.

A study on the structurally similar compound, ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, utilized DFT calculations to analyze its electronic properties and molecular electrostatic potential, demonstrating the utility of these methods for understanding related structures.

Below is a table summarizing the types of spectroscopic data that can be predicted computationally for this compound.

| Spectroscopic Technique | Predicted Property | Structural Information Gained |

| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | Presence of functional groups (C=O, NO₂, C=N) |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H and ¹³C) | Connectivity of atoms and chemical environment |

| UV-Visible Spectroscopy | Electronic Transition Wavelengths (λ_max) | Information about the conjugated π-system |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A complete NMR analysis, including ¹H, ¹³C, and various two-dimensional (2D) experiments, would provide a detailed map of the molecular framework of Ethyl 2-(5-nitropyrazin-2-yl)acetate.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling. The methylene protons of the acetate (B1210297) moiety would likely appear as a singlet, integrating to two protons. The pyrazine (B50134) ring protons would present as two distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns providing crucial information about their relative positions and the electronic effects of the nitro and acetate substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum (typically 160-180 ppm). The carbons of the pyrazine ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. The carbons of the ethyl group and the acetate methylene would be found in the upfield region.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal correlations between coupled protons, confirming the ethyl group's structure and potentially long-range couplings within the pyrazine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range C-H couplings, helping to piece together the entire molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.5 | s | 1H | H-3 (Pyrazine) |

| ~8.8 - 9.1 | s | 1H | H-6 (Pyrazine) |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~4.1 | s | 2H | -CH₂CO- |

| ~1.3 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~155 | C-2 (Pyrazine) |

| ~148 | C-5 (Pyrazine) |

| ~145 | C-3 (Pyrazine) |

| ~142 | C-6 (Pyrazine) |

| ~62 | -OCH₂CH₃ |

| ~40 | -CH₂CO- |

| ~14 | -OCH₂CH₃ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show strong characteristic absorption bands. A prominent peak around 1730-1750 cm⁻¹ would be indicative of the C=O stretching of the ester group. The presence of the nitro group would be confirmed by strong symmetric and asymmetric stretching vibrations typically observed around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C-H stretching vibrations from the aromatic pyrazine ring and the aliphatic ethyl and methylene groups would appear in the 2850-3100 cm⁻¹ region. C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the nitro group and the vibrations of the pyrazine ring would be expected to give rise to strong Raman signals.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1540 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a standard electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Fragmentation patterns would provide further structural information. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate moiety, or the nitro group.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion with high precision. This data is crucial for determining the elemental formula of the compound, thereby confirming its identity and purity with a high degree of confidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The pyrazine ring, especially when substituted with a nitro group, acts as a strong chromophore. The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol (B129727), is expected to exhibit distinct absorption maxima. These absorptions would correspond to π → π* and n → π* electronic transitions within the aromatic system, with the nitro group influencing the position and intensity of these bands.

X-ray Crystallography for Solid-State Structure Determination

For a definitive and unambiguous determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray crystallography is the gold standard. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the pyrazine ring and the conformation of the ethyl acetate substituent relative to the ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-stacking, would be elucidated, offering insights into the solid-state properties of the compound.

Emerging Research Directions and Future Perspectives in Ethyl 2 5 Nitropyrazin 2 Yl Acetate Chemistry

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic methods is crucial for advancing the study of Ethyl 2-(5-nitropyrazin-2-yl)acetate. Current strategies for synthesizing substituted pyrazines often involve multi-step sequences that can be time-consuming and may not be amenable to the generation of diverse libraries of compounds. Future research will likely focus on the development of more direct and atom-economical approaches.

One promising avenue is the application of modern cross-coupling reactions. For instance, iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron agents has been successfully employed for the synthesis of the natural product botryllazine A. nih.gov A similar strategy could potentially be adapted for the direct introduction of the acetate (B1210297) moiety onto a pre-functionalized 5-nitropyrazine core.

Another area of exploration is the use of ortho-lithiation reactions, which have been shown to be effective for the synthesis of highly functionalized pyrazines. acs.org By carefully choosing directing groups, it may be possible to achieve regioselective functionalization of the pyrazine (B50134) ring, providing a versatile entry point to a range of derivatives.

Dehydrogenative coupling reactions, catalyzed by earth-abundant metals like manganese, present a green and efficient alternative for the synthesis of pyrazine derivatives from readily available starting materials such as 2-amino alcohols. nih.govacs.org The adaptation of such methods for the synthesis of asymmetrically substituted pyrazines, including those bearing a nitro group and an ester functionality, would be a significant advancement.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Potential Challenges |

| C-H Functionalization | 5-Nitropyrazine, Ethyl (diethoxyphosphoryl)acetate | Direct introduction of the acetate group, high atom economy. | Regioselectivity control, optimization of reaction conditions. |

| Ortho-Lithiation | Substituted 5-nitropyrazine with a directing group | High regioselectivity, access to diverse functionalities. | Requirement of cryogenic conditions, sensitivity of intermediates. |

| Dehydrogenative Coupling | Substituted 2-amino alcohol, corresponding keto-ester | Use of earth-abundant metal catalysts, environmentally benign. | Substrate scope, control of self-coupling side reactions. |

| Nucleophilic Aromatic Substitution | 2-Chloro-5-nitropyrazine (B1586499), Ethyl acetoacetate | Well-established reactivity, predictable outcomes. | Potential for competing side reactions, availability of starting materials. |

Investigation of Undiscovered Reaction Pathways

The reactivity of this compound is largely unexplored. The presence of both an electron-withdrawing nitro group and an ester functionality suggests a rich and complex reactivity profile that warrants investigation.

Future research should focus on systematically exploring the reaction of this compound with a variety of reagents to map out its chemical behavior. For instance, the nitro group could potentially be reduced to an amino group, which would open up a vast array of subsequent transformations, including diazotization and coupling reactions, similar to what is observed for other N-heteroaromatic amines. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other functional groups.

The pyrazine ring itself is susceptible to nucleophilic aromatic substitution, and the influence of the nitro and acetate groups on the regioselectivity of such reactions is an area ripe for investigation. Furthermore, the potential for the acetate side chain to participate in intramolecular cyclization reactions could lead to the formation of novel fused heterocyclic systems.

A summary of potential reaction pathways for further investigation is provided in Table 2.

| Reaction Type | Potential Reagents | Expected Products | Potential Applications |

| Nitro Group Reduction | SnCl2/HCl, H2/Pd-C | Ethyl 2-(5-aminopyrazin-2-yl)acetate | Building block for further functionalization, synthesis of bioactive molecules. |

| Ester Hydrolysis | LiOH, HCl | 2-(5-Nitropyrazin-2-yl)acetic acid | Precursor for amides, peptides, and other carboxylic acid derivatives. |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols | Substituted pyrazine derivatives | Generation of compound libraries for biological screening. |

| Intramolecular Cyclization | Strong bases, dehydrating agents | Fused pyrazine heterocycles | Synthesis of novel scaffolds for medicinal chemistry. |

Development of Advanced Computational Models

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules like this compound. The development of accurate and reliable computational models can accelerate the discovery of new reactions and the design of novel materials.

Future research in this area will likely involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate the electronic structure, molecular orbitals, and electrostatic potential of the molecule. These calculations can provide insights into its reactivity and help to predict the most likely sites for electrophilic and nucleophilic attack.

Time-dependent DFT (TD-DFT) and other advanced methods like STEOM-DLPNO-CCSD can be employed to predict the spectroscopic properties of the compound, such as its UV-Vis and fluorescence spectra. nih.gov This information is valuable for characterizing the molecule and for designing new fluorescent probes and sensors.

Molecular dynamics simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents and other molecules. youtube.com This can provide a deeper understanding of its behavior in different environments and can aid in the design of new drugs and materials.

A summary of the potential applications of computational modeling is presented in Table 3.

| Computational Method | Property to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Prediction of reaction sites, understanding of substituent effects. |

| Time-Dependent DFT (TD-DFT) | UV-Vis and fluorescence spectra | Design of new dyes and fluorescent probes. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding of solution-phase behavior, prediction of binding affinities. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Design of enzyme inhibitors, understanding of metabolic pathways. |

Integration with Flow Chemistry and Automation in Synthesis

The integration of flow chemistry and automation has the potential to revolutionize the synthesis of this compound and its derivatives. Continuous-flow systems offer numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the ability to perform reactions that are difficult or dangerous to carry out in batch. researchgate.netrsc.orgmdpi.com

A continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters has already been developed, demonstrating the feasibility of applying this technology to the synthesis of related compounds. researchgate.netrsc.orgnih.gov Future research could focus on developing a fully automated flow synthesis of this compound, from the starting materials to the purified product.

The use of in-line analytical techniques, such as HPLC and NMR, can provide real-time monitoring of the reaction progress, allowing for rapid optimization of the reaction conditions. The integration of machine learning algorithms could further enhance the optimization process, leading to the development of highly efficient and robust synthetic routes.

The benefits of integrating flow chemistry and automation are summarized in Table 4.

| Technology | Key Advantages | Potential Impact on Synthesis |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. | Higher yields, cleaner reactions, access to novel reaction conditions. |

| Automated Synthesis Platforms | High-throughput screening, unattended operation. | Rapid generation of compound libraries, accelerated discovery process. |

| In-line Analytics (PAT) | Real-time reaction monitoring, data-rich experimentation. | Faster process development, improved process understanding and control. |

| Machine Learning | Predictive modeling, automated optimization. | Identification of optimal reaction conditions, discovery of new reaction pathways. |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(5-nitropyrazin-2-yl)acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nitration, substitution, or condensation. Key steps include:

- Nitro Group Introduction : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Esterification : React the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ as a catalyst. Monitor reaction progress via TLC or HPLC .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >95% purity. Optimize solvent polarity to minimize byproducts .

Critical Parameters : Temperature control during nitration, stoichiometric ratios of reagents, and chromatography conditions.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm the pyrazine ring and ester group via ¹H NMR (δ 8.5–9.0 ppm for pyrazine protons; δ 4.2–4.4 ppm for ethyl CH₂) and ¹³C NMR (δ 165–170 ppm for ester carbonyl) .

- X-ray Crystallography : Use SHELXL for refinement. Hydrogen-bonding networks (e.g., O–H···O interactions) validate molecular packing .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 239.1) confirms molecular weight .

Advanced Research Questions

Q. How does the nitro group’s position on the pyrazine ring influence reactivity and regioselectivity in substitution reactions?

- Methodological Answer : The 5-nitro group activates the pyrazine ring at specific positions:

- Electrophilic Substitution : The nitro group directs incoming electrophiles to the 3-position due to resonance and inductive effects. Monitor regioselectivity via HPLC-MS .

- Nucleophilic Substitution : Under basic conditions (e.g., K₂CO₃/DMF), nucleophiles (amines, thiols) attack the 2-position. Use DFT calculations to predict transition states .

Data Contradiction Resolution : Conflicting reactivity reports may arise from solvent polarity (e.g., DMF vs. THF). Replicate experiments under inert atmospheres to exclude oxidation side reactions .

Q. What strategies resolve crystallographic data discrepancies when refining the compound’s crystal structure?

- Methodological Answer : Use SHELXL for refinement, focusing on:

- Hydrogen Bonding : Validate O–H···O and C–H···O interactions via PLATON software. Compare bond lengths with literature (e.g., C–N: 1.33 Å; C=O: 1.21 Å) .

- Disorder Modeling : Apply PART instructions for disordered ethyl groups. Use SQUEEZE to model solvent-accessible voids .

- Twinned Data : For twinned crystals, employ TWIN and BASF commands. Refine Flack parameter to confirm absolute structure .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Combine docking and MD simulations:

- Docking : Use AutoDock Vina to screen against enzymes (e.g., cyclooxygenase). Set grid boxes around active sites (20 ų) and validate poses with Glide XP .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>50%) .

- QSAR : Derive Hammett constants (σₚ) for nitro groups to correlate electronic effects with inhibitory activity .

Featured Recommendations